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molecular formula C9H9ClO2 B1604069 Methyl 2-chloro-4-methylbenzoate CAS No. 195318-63-9

Methyl 2-chloro-4-methylbenzoate

Cat. No. B1604069
M. Wt: 184.62 g/mol
InChI Key: PJZFAIKANVMKKU-UHFFFAOYSA-N
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Patent
US07754742B2

Procedure details

Add 4N hydrogen chloride in 1,4-dioxane (20 mL, 80 mmol) to 2-chloro-4-methylbenzoic acid (5.0 g, 29.3 mmol) in methanol (60 mL). Stir the reaction mixture at room temperature over the weekend. Concentrate the reaction mixture and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous with ethyl acetate (2×). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to provide the title compound as a brownish oil (4.7 g, 25.5 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.O1CCOC[CH2:3]1.[Cl:8][C:9]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]>CO>[CH3:3][O:12][C:11](=[O:13])[C:10]1[CH:14]=[CH:15][C:16]([CH3:18])=[CH:17][C:9]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture
CUSTOM
Type
CUSTOM
Details
partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous with ethyl acetate (2×)
WASH
Type
WASH
Details
Combine the organic layers, wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.5 mmol
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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